[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate
Description
[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate is a synthetic compound featuring a 1,2,3,4-tetrahydroacridine core linked to a 2,5-dimethoxyanilino-substituted oxoethyl ester group. The tetrahydroacridine scaffold is structurally related to tacrine, a known acetylcholinesterase (AChE) inhibitor used in Alzheimer’s disease research .
Properties
Molecular Formula |
C24H24N2O5 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[2-(2,5-dimethoxyanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate |
InChI |
InChI=1S/C24H24N2O5/c1-29-15-11-12-21(30-2)20(13-15)26-22(27)14-31-24(28)23-16-7-3-5-9-18(16)25-19-10-6-4-8-17(19)23/h3,5,7,9,11-13H,4,6,8,10,14H2,1-2H3,(H,26,27) |
InChI Key |
HHAZCSMPBQWFJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Tetrahydroacridine Carboxylates
The compound belongs to a class of 1,2,3,4-tetrahydroacridine carboxylate esters. Key structural analogs include:
Key Observations :
- Molecular weights vary significantly, influencing bioavailability and blood-brain barrier penetration.
Functional Comparison with Amino-Substituted Tetrahydroacridines
Amino-substituted tetrahydroacridines (e.g., tacrine derivatives) are well-studied for AChE inhibition but face hepatotoxicity challenges.
Physical Properties of Amino Analogs
Key Observations :
Hepatotoxicity Profile
- Tacrine derivatives: Known for dose-dependent hepatotoxicity due to metabolic generation of reactive intermediates .
- Target compound : The carboxylate ester may mitigate hepatotoxicity by avoiding amine metabolism pathways. However, empirical toxicity data are lacking.
- Structural analogs: No hepatotoxicity reports for nitro- or naphthyl-substituted esters, but their biological profiles remain understudied .
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